Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate: A Comprehensive Technical Guide to Chemical Properties and Synthetic Workflows
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate: A Comprehensive Technical Guide to Chemical Properties and Synthetic Workflows
Executive Summary
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS: 805242-62-0)[1] is a highly versatile, privileged heterocyclic scaffold that serves as a cornerstone in both modern medicinal chemistry and materials science. Featuring a fused bicyclic quinazolin-4(3H)-one core and an orthogonal methyl ester at the C5 position, this compound provides a dual-vector platform for targeted structural diversification.
This technical guide deconstructs the physicochemical properties, core reactivity, and validated synthetic protocols for this molecule. By understanding the mechanistic causality behind its tautomerism and functionalization pathways, researchers can effectively leverage this scaffold to design novel receptor tyrosine kinase (RTK) inhibitors, antimicrobial agents, and advanced photophysical materials[2][3].
Structural & Physicochemical Profiling
The chemical behavior of the quinazolinone core is heavily dictated by its electronic distribution and tautomeric equilibrium. The electron-withdrawing nature of the C5-carboxylate significantly influences the electron density of the adjacent aromatic ring, thereby modulating the acidity of the N3 proton and the electrophilicity of the C4 carbonyl.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate |
| CAS Number | 805242-62-0 |
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Primary Reactive Sites | N3 (Nucleophilic), C5-Ester (Electrophilic) |
Tautomerism and Electronic Structure
The quinazolin-4(3H)-one system exists in a dynamic tautomeric equilibrium with its 4-hydroxyquinazoline (lactim) counterpart. However, in the solid state and within polar aprotic solvents (e.g., DMF, DMSO), the lactam (4-oxo) form strongly predominates. This structural preference is critical because it dictates that electrophilic attacks (such as alkylation) will preferentially occur at the N3 nitrogen rather than the C4 oxygen, provided the reaction conditions are carefully controlled.
Caption: Tautomeric equilibrium and primary functionalization vectors of the quinazolinone scaffold.
Core Chemical Reactivity & Mechanistic Pathways
To utilize this scaffold effectively, one must exploit the orthogonal reactivity of its two primary functional groups:
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Regioselective N3-Alkylation (S_N2 Pathway): The N3 proton is relatively acidic due to the adjacent C4 carbonyl. By utilizing a mild base in a polar aprotic solvent, the N3 atom is deprotonated to form a highly nucleophilic nitrogen anion. This anion readily undergoes S_N2 reactions with alkyl or benzyl halides. This pathway is extensively used to tune the lipophilicity of the molecule, a critical step in optimizing binding affinity for targets like the VEGFR-2 active site in cancer therapeutics[3].
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C5-Carboxylate Derivatization (Nucleophilic Acyl Substitution): The methyl ester at the 5-position is primed for nucleophilic attack. Reacting the ester with primary amines or hydrazines yields complex carboxamides. This transformation extends the conjugated π -system of the molecule, altering the HOMO-LUMO energy gap. Consequently, these derivatives exhibit intense fluorescence and are highly valued as fluorescent brightening agents for synthetic polymers[2][4].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high yield and regioselectivity by strictly controlling the mechanistic variables.
Protocol 1: Regioselective N3-Alkylation
Causality Check: Strong bases (like NaOH) risk hydrolyzing the C5-methyl ester. Using anhydrous K2CO3 ensures complete deprotonation of the N3 position while preserving the ester functionality[3].
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 equivalent of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate in anhydrous DMF to achieve a 0.2 M concentration.
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Deprotonation: Add 1.5 equivalents of anhydrous K2CO3 . Stir the suspension at room temperature (20–25 °C) for 30 minutes to allow for complete generation of the N3 anion.
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Alkylation: Dropwise add 1.2 equivalents of the desired electrophile (e.g., an alkyl or benzyl halide).
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Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) mobile phase until the starting material spot is fully consumed.
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Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water (10x volume of DMF). The N3-alkylated product will precipitate. Filter under vacuum, wash the filter cake with cold water, and recrystallize from ethanol to achieve >95% purity.
Protocol 2: Amidation of the C5-Methyl Ester
Causality Check: Direct amidation of an unactivated ester requires a strong nucleophile and acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the departure of the methoxy leaving group[2].
Step-by-Step Workflow:
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Reagent Mixing: Combine 1.0 equivalent of the quinazolinone derivative with 1.5 equivalents of hydrazine hydrate (or a primary amine) in absolute methanol.
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Catalysis: Add a catalytic amount (0.1 equivalents) of concentrated sulfuric acid ( H2SO4 ).
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Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) under an inert nitrogen atmosphere for 7–10 hours.
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Isolation: Cool the mixture to room temperature. The newly formed carboxamide typically precipitates out of the methanolic solution. Filter the solid, wash with cold methanol, and dry under a vacuum.
Caption: Divergent synthetic workflows for functionalizing the quinazolinone scaffold.
Applications in Drug Discovery & Photophysics
Oncology and Targeted Therapeutics Quinazolin-4(3H)-one derivatives are highly privileged structures in anticancer drug discovery. Modifying the N3 position allows for precise steric and electronic interactions within the ATP-binding pockets of kinases. Recent in silico and in vitro studies demonstrate that bulky substituents at the N3 position of quinazolinones yield potent inhibitors of VEGFR-2, a critical target for suppressing angiogenesis in hepatocellular carcinoma (HepG2 cell lines)[3].
Advanced Photophysical Materials The transformation of the C5-ester into a carboxamide or hydrazide creates a highly conjugated π -system. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computations confirm that these modifications lower the energy required for electronic transitions. As a result, these compounds exhibit strong fluorescence in polar solvents and are actively utilized as fluorescent brightening agents for materials like polyester fibers[2][4].
References
-
ResearchGate - 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners.[Link]
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PubMed (NIH) - 3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization.[Link]
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PMC (NIH) - New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides--a new range of fluorescent whiteners: synthesis and photophysical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
